

# AHN 1-055 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AHN 1-055 hydrochloride**, a potent and selective dopamine transporter (DAT) inhibitor. This document summarizes its core chemical and pharmacological properties, details experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

**Core Compound Information** 

| Property               | Value                                                   | Citation           |
|------------------------|---------------------------------------------------------|--------------------|
| CAS Number             | 202646-03-5                                             | [1][2][3][4][5][6] |
| Molecular Weight       | 379.87 g/mol                                            | [1][2][3][4]       |
| Molecular Formula      | C21H24CIF2NO                                            | [1][2][3][5]       |
| Synonyms               | 3α-Bis-(4-fluorophenyl)<br>Methoxytropane hydrochloride | [1]                |
| Mechanism of Action    | Dopamine Transporter (DAT) Inhibitor                    | [1][7]             |
| IC₅₀ (Dopamine Uptake) | 71 nM                                                   | [1][2][4][7][8]    |

# **Pharmacological Data**



AHN 1-055 is a benztropine analog that exhibits high affinity for the dopamine transporter.[9] [10] Its distinct pharmacokinetic and pharmacodynamic profile compared to cocaine has led to its investigation as a potential therapeutic agent for cocaine abuse.[1][9]

**In Vitro Binding and Uptake Inhibition** 

| Parameter                                                | Value         | Cell Line/Assay<br>Condition                       | Citation |
|----------------------------------------------------------|---------------|----------------------------------------------------|----------|
| K <sub>i</sub> ([³H]dopamine uptake inhibition)          | 26 [18–37] nM | COS7 cells transiently expressing human DAT (hDAT) | [11]     |
| K <sub>i</sub> ([ <sup>3</sup> H]CFT binding inhibition) | 9 [8–10] nM   | COS7 cells transiently expressing human DAT (hDAT) | [11]     |

### In Vivo Pharmacokinetics in Rats

The following pharmacokinetic parameters were determined in male Sprague Dawley rats following intravenous administration.



| Parameter                                  | Value (AHN 1-055<br>alone) | Value (AHN 1-055<br>with cocaine) | Citation |
|--------------------------------------------|----------------------------|-----------------------------------|----------|
| Dose                                       | 5 mg/kg i.v.               | 5 mg/kg i.v.                      | [9]      |
| Volume of Distribution (Vdss)              | 18.7 L/kg                  | 17.4 L/kg                         | [9]      |
| Clearance (CI)                             | 1.8 L/h/kg                 | 1.9 L/h/kg                        | [9]      |
| Half-life (t1/2)                           | 7.69 h                     | 6.82 h                            | [4][9]   |
| Brain-to-Plasma Ratio (B/P)                | 4.8                        | 4.4                               | [9]      |
| IC <sub>50</sub> (inhibition of DA loss)   | 321 ± 19.7 ng/ml           | Not Reported                      | [6]      |
| T <sub>max</sub> (brain microdialysate DA) | 2 h                        | Not Reported                      | [6]      |

# **Experimental Protocols**In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol is based on methodologies described for assessing the pharmacodynamic effects of AHN 1-055 on extracellular dopamine levels in the nucleus accumbens.[6][9]

Objective: To measure the effect of AHN 1-055 administration on extracellular dopamine concentrations in the rat brain.

#### Materials:

- Male Sprague-Dawley rats (275-300 g)
- AHN 1-055 hydrochloride
- Stereotaxic apparatus
- Microdialysis probes



- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
- Anesthesia (e.g., isoflurane)
- Artificial cerebrospinal fluid (aCSF)

#### Procedure:

- Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
- Probe Implantation: Stereotaxically implant microdialysis probes into the nucleus accumbens.
- Recovery: Allow the animals to recover from surgery.
- Probe Perfusion: On the day of the experiment, perfuse the microdialysis probes with aCSF at a constant flow rate.
- Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.
- Drug Administration: Administer **AHN 1-055 hydrochloride** intravenously (e.g., 5 mg/kg).
- Sample Collection: Collect dialysate samples at regular intervals for several hours postadministration.
- Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and plot against time.

## [3H]Dopamine Uptake Inhibition Assay

This protocol is a generalized procedure based on the description of uptake inhibition assays performed with AHN 1-055.[11]



Objective: To determine the in vitro potency of AHN 1-055 in inhibiting dopamine uptake by the dopamine transporter.

#### Materials:

- COS7 cells transiently transfected with the human dopamine transporter (hDAT)
- [3H]Dopamine
- AHN 1-055 hydrochloride
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Scintillation counter and fluid

#### Procedure:

- Cell Culture: Culture COS7 cells and transiently transfect them with a plasmid encoding hDAT.
- Cell Plating: Plate the transfected cells in multi-well plates.
- Assay Initiation: Wash the cells with binding buffer.
- Inhibitor Addition: Add varying concentrations of **AHN 1-055 hydrochloride** to the wells.
- Radioligand Addition: Add a fixed concentration of [3H]Dopamine to initiate the uptake reaction.
- Incubation: Incubate the plates for a short period at a controlled temperature (e.g., room temperature).
- Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
- Cell Lysis: Lyse the cells to release the internalized [3H]Dopamine.



- Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
- Data Analysis: Plot the percentage of [3H]Dopamine uptake inhibition against the concentration of AHN 1-055 to determine the IC<sub>50</sub> value.

# Visualizations Signaling Pathway of Dopamine Transporter (DAT) Inhibition









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 6. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The binding sites for benztropines and dopamine in the dopamine transporter overlap -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AHN 1-055 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663677#ahn-1-055-hydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com